Cas no 1248472-51-6 (5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride)

5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride
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5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128374-0.5g |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride |
1248472-51-6 | 95% | 0.5g |
$635.0 | 2023-02-15 | |
Enamine | EN300-128374-0.05g |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride |
1248472-51-6 | 95% | 0.05g |
$188.0 | 2023-02-15 | |
Chemenu | CM476238-250mg |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride |
1248472-51-6 | 95%+ | 250mg |
$397 | 2023-02-18 | |
Enamine | EN300-128374-10.0g |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride |
1248472-51-6 | 95% | 10.0g |
$3499.0 | 2023-02-15 | |
Enamine | EN300-128374-100mg |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride |
1248472-51-6 | 95.0% | 100mg |
$282.0 | 2023-10-01 | |
Aaron | AR01A60F-50mg |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride |
1248472-51-6 | 95% | 50mg |
$284.00 | 2025-02-09 | |
A2B Chem LLC | AV52867-500mg |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride |
1248472-51-6 | 95% | 500mg |
$949.00 | 2024-04-20 | |
A2B Chem LLC | AV52867-5g |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride |
1248472-51-6 | 95% | 5g |
$2977.00 | 2024-04-20 | |
Aaron | AR01A60F-5g |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride |
1248472-51-6 | 95% | 5g |
$3270.00 | 2023-12-16 | |
1PlusChem | 1P01A5S3-50mg |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride |
1248472-51-6 | 95% | 50mg |
$286.00 | 2024-07-10 |
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chlorideに関する追加情報
5-Chloro-2-(Cyclopropylmethoxy)Benzene-1-Sulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 1248472-51-6, commonly referred to as 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride, is a highly specialized organic chemical with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and drug development.
5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride is characterized by its aromatic ring system, which includes a sulfonyl chloride group at the 1-position, a chlorine substituent at the 5-position, and a cyclopropylmethoxy group at the 2-position. This combination of functional groups makes it a versatile building block for constructing complex molecules with tailored properties.
Recent studies have highlighted the importance of sulfonyl chlorides like 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride in the synthesis of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. The cyclopropylmethoxy group introduces steric hindrance and electronic effects that can be exploited to modulate the reactivity of the sulfonyl chloride group during chemical transformations.
One of the most notable applications of 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride is in the field of medicinal chemistry, where it serves as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be used to prepare highly potent inhibitors for various enzymes, including kinases and proteases, which are critical targets in the treatment of diseases such as cancer and inflammatory disorders.
In addition to its role in drug discovery, 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride has also found applications in materials science. Its ability to form stable sulfonamides makes it a valuable precursor for synthesizing advanced polymers and coatings with enhanced thermal and mechanical properties.
Recent advancements in synthetic methodologies have further expanded the utility of 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride. For instance, researchers have developed efficient catalytic systems that enable the selective transformation of this compound into highly functionalized derivatives with unprecedented precision. These innovations have significantly improved the scalability and sustainability of its production processes.
The structural uniqueness of 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride also makes it an attractive candidate for exploring novel chemical reactions. Scientists have reported its use in cross-coupling reactions, where it serves as a reactive partner for constructing biaryl compounds with intricate architectures. Such compounds are highly sought after in the development of next-generation electronic materials.
In conclusion, 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride stands out as a multifaceted chemical entity with immense potential across diverse scientific disciplines. Its unique combination of functional groups, coupled with recent breakthroughs in synthetic chemistry, positions it as a key player in advancing both academic research and industrial applications.
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